3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Description
3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a fused triazole-pyridine core with a hexahydro (saturated) ring system and a carboxylic acid substituent at the 7-position. The 3-oxo group introduces a ketone functionality, which enhances polarity and may influence binding interactions in biological or catalytic applications.
Properties
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-6(12)4-1-2-10-5(3-4)8-9-7(10)13/h4H,1-3H2,(H,9,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVDBZMRFIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229526-20-7 | |
| Record name | 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable hydrazine derivative with a β-keto ester or β-diketone in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The use of automated synthesis platforms can further enhance the production process by ensuring consistent quality and reducing the risk of human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Its applications extend to the development of new materials and catalysts, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the provided evidence:
*Molecular weight discrepancy in suggests possible typographical error; formula C₁₁H₁₄N₄ yields 202.25.
†Calculated based on formula C₇H₅N₃O₂.
‡Calculated based on formula C₁₂H₁₅N₃O₃.
Key Structural and Functional Differences
3-Bromo ethyl ester (C₉H₈BrN₃O₂) introduces electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry .
Hexahydro vs. Aromatic Pyridine Ring :
- The hexahydro structure in the target compound increases saturation, likely improving metabolic stability compared to fully aromatic analogs like the base structure (CAS 1234616-66-0) .
Carboxylic Acid vs. Ester Derivatives :
- Ethyl ester derivatives (e.g., 3-bromo analog) exhibit lower polarity and higher membrane permeability, whereas carboxylic acid forms (e.g., 3-methyl analog) are more water-soluble and suitable for ionic interactions .
Biological Activity
The compound 3-Oxo-2,3,5,6,7,8-hexahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 198.19 g/mol. The structure features a triazole ring fused with a hexahydropyridine moiety and a carboxylic acid functional group.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have reported that certain triazolo derivatives possess inhibitory activity against various bacterial strains. The presence of an aromatic moiety in position 3 is crucial for the inducible nitric oxide synthase (iNOS) inhibitory activity, which can be linked to antimicrobial effects .
| Compound | Activity | Reference |
|---|---|---|
| This compound | iNOS inhibition | |
| Related triazolo derivatives | Antibacterial against E. coli |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. The inhibition of iNOS suggests a potential role in reducing inflammation in various pathological conditions. In vitro studies have demonstrated that certain substitutions on the triazole ring enhance anti-inflammatory activity .
Case Studies
-
Synthesis and Evaluation of Triazolo Derivatives :
A study synthesized several derivatives of the triazolo compound and evaluated their biological activities. The results indicated that modifications to the hexahydropyridine structure significantly influenced both antimicrobial and anti-inflammatory activities. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains . -
Structure-Activity Relationship (SAR) Studies :
SAR studies have shown that the introduction of specific substituents can dramatically alter the biological profile of the compounds. For example, compounds with halogenated phenyl groups demonstrated increased antibacterial activity compared to their non-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
